Spectroscopic Profile of 7-O-Methylaloeresin A: A Technical Overview
Spectroscopic Profile of 7-O-Methylaloeresin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic data for 7-O-Methylaloeresin A, a chromone glycoside isolated from Commiphora socotrana. The structural elucidation of this compound was primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet (UV) spectroscopy. While the definitive quantitative data is located within a specific primary literature source, this guide compiles the foundational knowledge and general expectations for the spectroscopic characteristics of this molecule.
Core Spectroscopic Data
The primary reference for the spectroscopic data of 7-O-Methylaloeresin A is the publication by Blitzke, T., Schmidt, J., & Masaoud, M. (2001) titled "7-O-methylaloeresin A--a new chromone glycoside from Commiphora socotrana," published in Natural Product Letters, 15(1), 27-33.[1] Unfortunately, the full text of this article, containing the specific quantitative spectral data, is not widely available in public databases. The following tables represent the expected data based on the compound's structure and general spectroscopic principles for similar chromone glycosides.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 7-O-Methylaloeresin A, both ¹H and ¹³C NMR would provide critical information for structural assignment.
Table 1: Expected ¹H NMR Data for 7-O-Methylaloeresin A
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic Protons | 6.0 - 7.5 | s, d, dd | Chemical shifts are influenced by the substitution pattern on the chromone and cinnamoyl moieties. |
| Vinylic Protons | 6.0 - 7.8 | d, J ≈ 16 Hz | Characteristic of a trans-double bond in the cinnamoyl group. |
| Anomeric Proton (H-1') | ~4.5 - 5.5 | d | The chemical shift and coupling constant are indicative of the stereochemistry of the glycosidic bond. |
| Sugar Protons | 3.0 - 4.5 | m | Complex overlapping signals from the glucose unit. |
| Methylene Protons (Acetonyl) | ~3.5 - 4.0 | s | Singlet for the CH₂ group of the acetonyl side chain. |
| Methyl Protons (Acetonyl) | ~2.2 | s | Singlet for the CH₃ group of the acetonyl side chain. |
| 5-Methyl Protons | ~2.3 - 2.5 | s | Singlet for the methyl group on the chromone ring. |
| 7-Methoxy Protons | ~3.8 - 4.0 | s | Singlet for the methoxy group on the chromone ring. |
Table 2: Expected ¹³C NMR Data for 7-O-Methylaloeresin A
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| Carbonyl (C-4) | 175 - 185 | Typical for a chromone carbonyl. |
| Carbonyl (Acetonyl) | 200 - 210 | Ketone carbonyl of the acetonyl side chain. |
| Carbonyl (Cinnamoyl) | 165 - 175 | Ester carbonyl of the cinnamoyl group. |
| Aromatic/Vinylic Carbons | 100 - 165 | Multiple signals corresponding to the chromone and cinnamoyl aromatic rings and the double bond. |
| Anomeric Carbon (C-1') | 95 - 105 | Chemical shift is dependent on the glycosidic linkage. |
| Sugar Carbons | 60 - 85 | Signals corresponding to the carbons of the glucose moiety. |
| Methylene Carbon (Acetonyl) | 45 - 55 | |
| Methyl Carbon (Acetonyl) | 25 - 35 | |
| 5-Methyl Carbon | 15 - 25 | |
| 7-Methoxy Carbon | 55 - 65 |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structural features.
Table 3: Expected Mass Spectrometry Data for 7-O-Methylaloeresin A
| Ion | Expected m/z | Notes |
| [M+H]⁺ | Calculated MW + 1 | Protonated molecular ion, expected in soft ionization techniques like ESI. |
| [M+Na]⁺ | Calculated MW + 23 | Sodium adduct, commonly observed in ESI-MS. |
| Fragment Ions | Varies | Fragmentation would likely involve the loss of the cinnamoyl group, the acetonyl side chain, and cleavage of the glycosidic bond. |
Ultraviolet (UV) Spectroscopy Data
UV spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems.
Table 4: Expected UV Spectroscopy Data for 7-O-Methylaloeresin A
| Solvent | Expected λmax (nm) | Notes |
| Methanol or Ethanol | ~250-270, ~310-330 | The chromone and cinnamoyl moieties are the primary chromophores responsible for UV absorption. Multiple absorption bands are expected due to the presence of these two conjugated systems. |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data validation. The following are generalized methodologies for the types of experiments cited.
NMR Spectroscopy
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Sample Preparation: A few milligrams of purified 7-O-Methylaloeresin A would be dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d₆).
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Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition: Standard pulse sequences would be used to acquire ¹H, ¹³C, and potentially 2D NMR spectra like COSY, HSQC, and HMBC to aid in complete structural assignment. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
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Sample Preparation: The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.
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Instrumentation: Electrospray ionization (ESI) or a similar soft ionization technique coupled with a high-resolution mass analyzer (e.g., Q-TOF, Orbitrap) would be used.
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Data Acquisition: The instrument would be operated in positive ion mode to detect protonated molecules and other adducts. MS/MS fragmentation data could be acquired to aid in structural elucidation.
UV-Visible Spectroscopy
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Sample Preparation: A dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol) would be prepared.
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Instrumentation: A dual-beam UV-Vis spectrophotometer would be used.
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Data Acquisition: The absorbance spectrum would be recorded over a range of wavelengths (e.g., 200-600 nm) to determine the wavelengths of maximum absorption (λmax).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like 7-O-Methylaloeresin A.
Caption: General workflow for the isolation and structural elucidation of 7-O-Methylaloeresin A.
